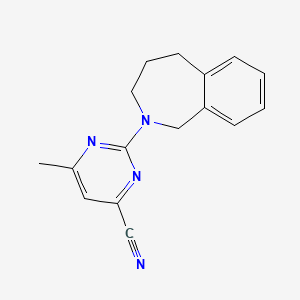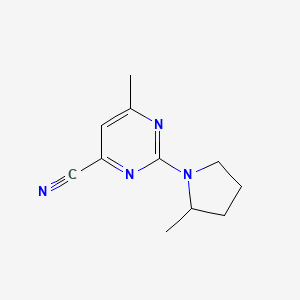
6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile is a chemical compound that has drawn the attention of many researchers in the field of medicinal chemistry due to its potential therapeutic properties. This compound is also known by its chemical name, MPPC, and has been studied for its potential use in the treatment of various diseases.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile is not fully understood. However, studies have shown that this compound exerts its effects by modulating various signaling pathways in the body. For example, MPPC has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Research has shown that 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile has various biochemical and physiological effects. For example, this compound has been shown to reduce the production of inflammatory cytokines, which are molecules that play a key role in inflammation. In addition, MPPC has been shown to improve cognitive function by increasing the levels of certain neurotransmitters in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile in lab experiments is its potential therapeutic properties. This compound has been shown to have a wide range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of using MPPC in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile. One area of interest is the development of new drugs that are based on this compound. Researchers are also interested in studying the potential use of MPPC in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
Synthesemethoden
The synthesis of 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile involves the reaction of 2-methylpyrrolidine with 6-methyl-4-chloro-2-pyrimidinylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, and the resulting product is purified using various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
Research on 6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile has mainly focused on its potential therapeutic applications. Some of the areas where this compound has been studied include cancer, inflammation, and neurological disorders. Studies have shown that MPPC has the potential to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function.
Eigenschaften
IUPAC Name |
6-methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-6-10(7-12)14-11(13-8)15-5-3-4-9(15)2/h6,9H,3-5H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIQNBLPPNSVCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C2=NC(=CC(=N2)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-(2-methylpyrrolidin-1-yl)pyrimidine-4-carbonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-[(2,4,5-Trimethylfuran-3-carbonyl)amino]ethyl]imidazole-4-carboxylic acid](/img/structure/B6635188.png)

![3-[(3-Bromopyridine-2-carbonyl)-ethylamino]propanoic acid](/img/structure/B6635197.png)
![2-[(3-Bromopyridine-2-carbonyl)amino]pentanoic acid](/img/structure/B6635202.png)
![2-[1-[(3-Bromopyridine-2-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B6635207.png)
![1-[(3-Bromopyridine-2-carbonyl)amino]cycloheptane-1-carboxylic acid](/img/structure/B6635213.png)
![3-bromo-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]pyridine-2-carboxamide](/img/structure/B6635235.png)
![9-(3-Bromopyridine-2-carbonyl)-1,3,9-triazaspiro[4.5]decane-2,4-dione](/img/structure/B6635236.png)
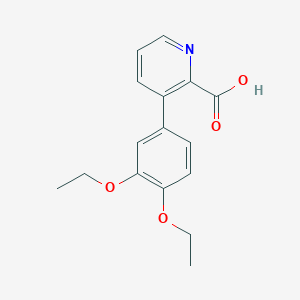
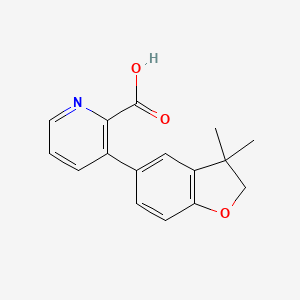
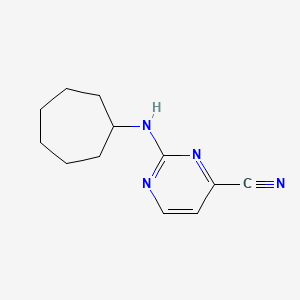
![2-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)pyrimidine-4-carbonitrile](/img/structure/B6635268.png)
![2-[1-(4-Cyanophenyl)ethylamino]-6-methylpyrimidine-4-carbonitrile](/img/structure/B6635276.png)
